molecular formula C25H29N5O7S B2611903 N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-11-9

N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2611903
CAS RN: 868228-11-9
M. Wt: 543.6
InChI Key: DPDBRWSCHCFQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H29N5O7S and its molecular weight is 543.6. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment and CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors. Notably, most of these molecules exhibited superior cytotoxic activities against cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, moderate activity was observed against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Nitrogen-Containing Heterocycles Synthesis

The compound’s structure suggests that it contains a 1,2,4-triazole moiety. 3-Amino-1,2,4-triazoles are valuable reagents in controlled multidirectional reactions due to their ability to act as effective mono-, bi-, and polynucleophiles. Researchers have explored the use of 3-amino-1,2,4-triazole in various synthetic procedures, making it a versatile building block for nitrogen-containing heterocycles .

Medicinal Chemistry and 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold has attracted attention in medicinal chemistry. Researchers have synthesized novel 1,2,4-triazole derivatives by condensing methyl benzoate and methyl salicylate with various substituents. These compounds hold promise for further exploration as potential drug candidates .

Future Directions

: 4-Chloro-2-methylthiopyrimidine : 4-Amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone : 4-AMINO-2-(3,4-DIMETHOXYPHENETHYL)-1-ISOINDOLINONE

properties

IUPAC Name

N-[4-amino-2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O7S/c1-34-16-7-5-14(11-18(16)36-3)9-10-27-20(31)13-38-25-29-22(26)21(24(33)30-25)28-23(32)15-6-8-17(35-2)19(12-15)37-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,27,31)(H,28,32)(H3,26,29,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBRWSCHCFQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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